The synthesis of ceftiofur hydrochloride involves several steps, primarily focusing on the modification of the cephalosporin nucleus. The following methods are commonly employed:
Technical details include the use of high-performance liquid chromatography (HPLC) for monitoring the reaction progress and purity assessment of the final product .
Ceftiofur hydrochloride has a complex molecular structure characterized by its beta-lactam ring and thiazole moiety. Its molecular formula is C_{14}H_{16}N_{4}O_{5}S, and it has a molecular weight of 348.36 g/mol.
The three-dimensional structure can be represented in various software tools that visualize molecular geometry, highlighting the spatial arrangement of atoms that contribute to its biological function.
Ceftiofur hydrochloride participates in several chemical reactions that are crucial for its activity:
These reactions are essential for understanding both the pharmacokinetics and pharmacodynamics of ceftiofur hydrochloride.
Ceftiofur hydrochloride exerts its antibacterial effect primarily through inhibition of bacterial cell wall synthesis. The mechanism involves:
Data from pharmacokinetic studies indicate that after administration, ceftiofur is rapidly absorbed and converted into its active metabolite, which further enhances its therapeutic efficacy.
Ceftiofur hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulation development in veterinary pharmaceuticals.
Ceftiofur hydrochloride is primarily utilized in veterinary medicine for:
Ceftiofur hydrochloride (C₁₉H₁₈ClN₅O₇S₃; MW 560.02 g/mol) is a third-generation cephalosporin antibiotic featuring a β-lactam core fused to a dihydrothiazine ring, characteristic of cephalosporins. Its structure includes three critical moieties:
The absolute stereochemistry at positions C6 and C7 is R-configured, a prerequisite for antibacterial activity. The Z-isomer of the methoxyimino group optimizes binding to penicillin-binding proteins (PBPs) and sterically hinders β-lactamase access [1] [5]. The hydrochloride salt forms when crystalline ceftiofur free acid reacts with hydrochloric acid, improving solubility for intramuscular formulations [5].
Table 1: Atomic-Level Features of Ceftiofur Hydrochloride
Structural Element | Chemical Significance |
---|---|
β-Lactam ring | Irreversibly acylates PBPs, blocking peptidoglycan cross-linking |
Aminothiazolyl group (C7) | Enhances permeability across Gram-negative bacterial membranes |
Methoxyimino side chain (Z) | Confers stability against plasmid- and chromosomally-encoded β-lactamases |
Furan carbonyl thioether (C3) | Modulates pharmacokinetics; cleavage yields active metabolite desfuroylceftiofur |
Ceftiofur hydrochloride exists as a white to off-white crystalline powder. Key properties include:
Table 2: Physicochemical Profile
Property | Value | Method/Analytical Condition |
---|---|---|
Molecular Weight | 560.02 g/mol | Mass spectrometry |
Water Solubility | 0.105 mg/mL | HPLC (25°C) |
logP | 1.22 (predicted) | ALOGPS |
pKa (acidic) | 2.83 | Potentiometric titration |
pKa (basic) | 4.19 | Potentiometric titration |
Degradation Point | >155°C | Thermogravimetric analysis (TGA) |
Formulation strategies mitigate stability challenges: oil-based suspensions (e.g., cottonseed oil) shield against hydrolysis, while microencapsulation in chitosan or PLGA extends release and reduces thermal degradation [3] [9].
Ceftiofur hydrochloride and ceftiofur sodium share the same bioactive parent compound but differ radically in pharmacokinetics and formulation:
The sodium salt is highly water-soluble (>800 mg/mL), enabling intravenous solutions [3] [4].
Pharmacokinetics:In water buffalo, intramuscular (IM) ceftiofur hydrochloride (5 mg/kg) shows:
Higher bioavailability (89.6% vs. 72% for sodium) due to reduced first-pass metabolism [4].The "flip-flop phenomenon" observed with hydrochloride suspensions prolongs therapeutic concentrations, enabling 48-hour dosing intervals versus 36 hours for sodium equivalents [4] [10].
Derivative Efficacy:Desfuroylceftiofur (DFC), the primary metabolite, retains antibacterial activity. When combined with macromolecules (e.g., DFC-cysteine disulfides), it sustains tissue concentrations. In cows, uterine DFC levels exceed MIC₉₀ values for Arcanobacterium pyogenes (0.2 μg/mL) for >72 hours post-HCl administration [8].
Table 3: Salt Form Comparison
Parameter | Ceftiofur Hydrochloride | Ceftiofur Sodium |
---|---|---|
Solubility in Water | 0.105 mg/mL | >800 mg/mL |
Bioavailability (IM) | 89.6% | ~72% |
T₁/₂β (hours) | 21.3 | 12.9 |
Dosing Interval | 36–48 hours | 12–24 hours |
Thermal Stability | Stable in oils | Degrades in solution at 25°C |
Microencapsulation advances further differentiate derivatives: chitosan-spray-dried particles enable zero-order release kinetics, maintaining plasma concentrations >0.2 μg/mL for 135 hours in pigs—57% longer than conventional suspensions [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7